molecular formula C6H5BrF3NS B15148825 (1S)-1-(5-Bromo-2-thienyl)-2,2,2-trifluoroethylamine

(1S)-1-(5-Bromo-2-thienyl)-2,2,2-trifluoroethylamine

Cat. No.: B15148825
M. Wt: 260.08 g/mol
InChI Key: WQJQYIQFPDPGCN-RXMQYKEDSA-N
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Description

(1S)-1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanamine is a chemical compound that features a bromothiophene ring and a trifluoroethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and a suitable catalyst to brominate thiophene, followed by a reaction with trifluoroethanamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S)-1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1S)-1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets. The bromothiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoroethanamine group may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanamine is unique due to the presence of both the bromothiophene ring and the trifluoroethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H5BrF3NS

Molecular Weight

260.08 g/mol

IUPAC Name

(1S)-1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C6H5BrF3NS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2,5H,11H2/t5-/m1/s1

InChI Key

WQJQYIQFPDPGCN-RXMQYKEDSA-N

Isomeric SMILES

C1=C(SC(=C1)Br)[C@H](C(F)(F)F)N

Canonical SMILES

C1=C(SC(=C1)Br)C(C(F)(F)F)N

Origin of Product

United States

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